(Trimethylsilyl)methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Advanced Synthetic Applications
(Trimethylsilyl)methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Advanced Synthetic Applications
This guide provides an in-depth exploration of (Trimethylsilyl)methyl trifluoromethanesulfonate (TMS-methyl triflate), CAS Number 64035-64-9. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this powerful reagent in their synthetic endeavors. We will delve into its fundamental properties, synthesis, and diverse applications, with a focus on the mechanistic rationale behind its utility and practical, field-proven protocols.
Introduction: Unveiling a Versatile Reagent
(Trimethylsilyl)methyl trifluoromethanesulfonate, a colorless to light yellow liquid, is a highly reactive and versatile reagent in modern organic synthesis.[1] Its structure, featuring a trimethylsilylmethyl group attached to the potent trifluoromethanesulfonate (triflate) leaving group, imbues it with a unique reactivity profile. The triflate moiety is an exceptional leaving group, rendering the primary carbon highly electrophilic and susceptible to nucleophilic attack. This property makes (Trimethylsilyl)methyl trifluoromethanesulfonate a powerful methylating agent, particularly for introducing the trimethylsilylmethyl group, which can serve as a stable surrogate for a methyl group or as a precursor for further transformations.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value |
| CAS Number | 64035-64-9 |
| Molecular Formula | C5H11F3O3SSi |
| Molecular Weight | 236.28 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 168 °C[1] |
| Density | 1.19 g/mL[1] |
| Refractive Index (n20D) | 1.38[1] |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the trimethylsilyl and methylene protons.[2]
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¹⁹F NMR: The fluorine NMR spectrum shows a characteristic signal for the trifluoromethyl group.[3]
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FTIR: The infrared spectrum displays characteristic absorption bands corresponding to the various functional groups within the molecule.
Synthesis of (Trimethylsilyl)methyl Trifluoromethanesulfonate
The preparation of high-purity (Trimethylsilyl)methyl trifluoromethanesulfonate is crucial for its successful application in synthesis, as impurities can lead to undesirable side reactions. A common and effective method involves the reaction of (trimethylsilyl)methanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of (Trimethylsilyl)methyl Trifluoromethanesulfonate
Materials:
-
(Trimethylsilyl)methanol
-
Trifluoromethanesulfonic anhydride
-
Pyridine (dried)
-
Dichloromethane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add (trimethylsilyl)methanol (1.0 eq) and anhydrous dichloromethane.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add dry pyridine (1.1 eq) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The causality here is to control the highly exothermic reaction and prevent side product formation.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
The reaction is quenched by the addition of cold, saturated aqueous sodium bicarbonate solution. The use of a bicarbonate solution neutralizes the excess acid and triflic acid formed during the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure (Trimethylsilyl)methyl trifluoromethanesulfonate.
Caption: Workflow for the synthesis of (Trimethylsilyl)methyl trifluoromethanesulfonate.
Reactivity and Synthetic Applications
The synthetic utility of (Trimethylsilyl)methyl trifluoromethanesulfonate stems from its ability to act as a potent electrophile. The highly polarized C-O bond, due to the electron-withdrawing triflate group, makes the methylene carbon susceptible to attack by a wide range of nucleophiles.
As a Powerful Trimethylsilylmethylating Agent
(Trimethylsilyl)methyl trifluoromethanesulfonate is an excellent reagent for introducing the trimethylsilylmethyl group onto various substrates.[1] This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the introduction of this group can modulate biological activity.[1]
Mechanism of Nucleophilic Substitution:
The reaction proceeds via a standard SN2 mechanism where a nucleophile attacks the electrophilic methylene carbon, displacing the triflate leaving group.
Caption: SN2 mechanism for trimethylsilylmethylation.
Protecting Group Chemistry
The trimethylsilylmethyl group can be employed as a protecting group for alcohols and amines.[1] Its stability under various reaction conditions and its selective removal make it a valuable tool in multi-step syntheses.
Development of Fluorinated Compounds
The trifluoromethanesulfonate moiety enhances the reactivity of the compound, making it a valuable precursor in the synthesis of fluorinated molecules, which are of significant interest in medicinal chemistry and materials science.[1]
Safety and Handling
(Trimethylsilyl)methyl trifluoromethanesulfonate is a corrosive and moisture-sensitive compound that requires careful handling.[4]
Precautions:
-
Handling: Always handle in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6] Avoid all eye and skin contact and do not breathe vapor and mist.[6]
-
Storage: Store in a cool, dry place (2-8 °C) under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[1]
-
In case of contact:
-
Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.[5]
Conclusion
(Trimethylsilyl)methyl trifluoromethanesulfonate is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its unique reactivity as a potent trimethylsilylmethylating agent, coupled with its utility in protecting group chemistry and the synthesis of fluorinated compounds, makes it an indispensable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
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